Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of various pharmaceuticals.
Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific pharmaceutical being synthesized, the general process involves using “4-Bromo-3-chloro-5-fluoroaniline” as a building block in organic synthesis reactions. These reactions often involve conditions that facilitate the formation of new bonds, such as heat or the presence of a catalyst.
Results or Outcomes: The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of the desired pharmaceutical compounds. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the pharmaceutical being produced.
Summary of the Application: “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of Tradizolid. Tradizolid is a pharmaceutical compound, and the specific role of “4-Bromo-3-chloro-5-fluoroaniline” in its synthesis is crucial.
Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific synthesis process These reactions often involve conditions that facilitate the formation of new bonds, such as heat or the presence of a catalyst.
Results or Outcomes: The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of Tradizolid. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the pharmaceutical being produced.
Specific Scientific Field: Organic Chemistry
Summary of the Application: “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls. These compounds are important in the field of organic chemistry due to their unique properties.
Results or Outcomes: The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the compounds being produced.
4-Bromo-3-chloro-5-fluoroaniline is an organic compound with the chemical formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol. It is classified as an aniline derivative, characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen atoms, which can influence reactivity and biological activity .
Due to the absence of specific data, it's crucial to handle this compound with caution, assuming the following potential hazards:
Several synthetic routes have been developed for the preparation of 4-bromo-3-chloro-5-fluoroaniline:
4-Bromo-3-chloro-5-fluoroaniline finds applications in several fields:
Interaction studies involving 4-bromo-3-chloro-5-fluoroaniline focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its potential mechanisms of action and therapeutic applications. For example, investigations into its binding interactions with enzymes or receptors can provide insights into its pharmacological profile .
Several compounds share structural similarities with 4-bromo-3-chloro-5-fluoroaniline. The following table highlights these compounds along with their unique features:
Compound Name | Similarity | Unique Features |
---|---|---|
3-Bromo-4-chloro-2-fluoroaniline | 0.87 | Different substitution pattern; potential different reactivity |
5-Bromo-2-chloro-4-fluoroaniline | 0.81 | Variation in position of halogens; may exhibit different biological activity |
4-Bromo-2-chloro-5-fluoroaniline | 0.81 | Similar halogenation but different substitution pattern |
5-Bromo-4-chloro-2-fluoroaniline | 0.81 | Different arrangement of substituents affecting properties |
3-Bromo-4-chloro-2-fluoroaniline | 0.87 | Structural variation leading to distinct chemical behavior |
These compounds illustrate the diversity within this class of chemicals while emphasizing the unique attributes of 4-bromo-3-chloro-5-fluoroaniline that may influence its applications in various fields .
4-Bromo-3-chloro-5-fluoroaniline belongs to the aromatic amine family, specifically classified as a polyhalogenated aniline. Its IUPAC name reflects the positions of substituents on the benzene ring: bromine at the para position (C4), chlorine at the meta position (C3), and fluorine at the ortho position (C5) relative to the amino group (C1). Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₄BrClFN | |
Molecular Weight | 224.457 g/mol | |
SMILES | C1=C(C=C(C(=C1F)Br)Cl)N | |
InChI | InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
CAS Number | 1297540-69-2 |
The compound’s structure enables diverse reactivity, including nucleophilic substitution, coupling reactions, and oxidation, driven by the electron-withdrawing effects of halogens.
While specific historical records for 4-bromo-3-chloro-5-fluoroaniline are limited, its synthesis aligns with advancements in halogenation methodologies. Early work on aniline derivatives dates to the 19th century, particularly in the development of synthetic dyes. Modern synthesis routes leverage selective halogenation and amination techniques.
A key innovation involves the Hoffmann degradation, where 1-bromo-3-chloro-5-fluorobenzene undergoes amination to introduce the amino group. This multi-step process often requires catalysts (e.g., FeCl₃) and optimized reaction conditions to achieve high yields (>70%). Industrial production emphasizes scalability and purity, though detailed protocols remain proprietary.
The compound’s significance lies in its role as a model system for studying:
Comparative studies with analogs (e.g., 4-bromo-3-chloro-2-fluoroaniline) highlight how positional isomerism impacts reactivity.
4-Bromo-3-chloro-5-fluoroaniline occupies a niche in polyhalogenated aniline research, which focuses on:
Compound | Substituents | Key Applications |
---|---|---|
4-Bromo-3-chloro-5-fluoroaniline | Br (C4), Cl (C3), F (C5) | Cross-coupling intermediates |
4-Bromo-3-chloro-2-fluoroaniline | Br (C4), Cl (C3), F (C2) | Aromatic substitution studies |
3-Bromo-5-chloro-2-fluoroaniline | Br (C3), Cl (C5), F (C2) | Heterocycle synthesis |
4-Bromo-3-chloro-5-fluoroaniline exists as a solid at room temperature, typically presenting as a powder or crystalline material [1] [2]. The compound exhibits the characteristic appearance of halogenated aromatic amines, with its physical form influenced by the presence of three different halogen substituents on the benzene ring. The molecular structure contains a benzene ring with an amino group (-NH₂) and three halogen atoms: bromine at position 4, chlorine at position 3, and fluorine at position 5, relative to the amino group.
The compound demonstrates significant thermal stability due to its halogenated aromatic structure. The boiling point has been determined to be 272.0 ± 35.0 °C at 760 mmHg [3]. While specific melting point data for 4-Bromo-3-chloro-5-fluoroaniline was not available in the current literature, similar halogenated anilines typically exhibit melting points in the range of 40-80°C. For comparison, the closely related compound 4-Bromo-3-chloro-2-fluoroaniline has a reported melting point of 51-53°C [4].
The flash point of the compound is 118.3 ± 25.9 °C [3], indicating moderate flammability characteristics and the need for appropriate safety precautions during handling and storage.
4-Bromo-3-chloro-5-fluoroaniline demonstrates excellent solubility in a wide range of organic solvents, consistent with the general behavior of halogenated aromatic amines [5] [6]. The compound shows good solubility in:
The compound's LogP value of 2.76 [3] indicates moderate lipophilicity, supporting its good solubility in organic solvents while limiting aqueous solubility.
The aqueous solubility of 4-Bromo-3-chloro-5-fluoroaniline is severely limited, typical of heavily halogenated aromatic compounds. The presence of three electron-withdrawing halogen substituents significantly reduces the compound's affinity for water. Similar halogenated anilines, such as 3-Chloro-4-fluoroaniline, show water solubility of approximately 10 g/L at 20°C [7] [8]. However, the additional bromine substituent in 4-Bromo-3-chloro-5-fluoroaniline would be expected to further reduce water solubility to less than 1 g/L.
The poor aqueous solubility can be attributed to:
The compound exhibits a density of 1.8 ± 0.1 g/cm³ [3], reflecting the significant contribution of the heavy halogen atoms (bromine and chlorine) to the molecular mass. This density is considerably higher than that of unsubstituted aniline (1.022 g/cm³) and demonstrates the substantial impact of halogenation on physical properties.
The refractive index is reported as 1.611 [3], indicating significant light-bending properties due to the electron-rich halogen substituents. This value is consistent with highly polarizable halogenated aromatic compounds and is useful for compound identification and purity assessment.
Property | Value | Temperature/Pressure |
---|---|---|
Density | 1.8 ± 0.1 g/cm³ | Standard conditions |
Refractive Index | 1.611 | Standard conditions |
Molecular Weight | 224.46 g/mol | - |
Vapor Pressure | 0.0 ± 0.6 mmHg | 25°C |
The standard enthalpy of formation (ΔfH°) for 4-Bromo-3-chloro-5-fluoroaniline has not been experimentally determined in the available literature. Computational estimation of this property for heavily halogenated aromatic compounds requires sophisticated quantum mechanical calculations due to the complex electronic interactions between multiple halogen substituents [9].
For fluorinated organic compounds, experimental determination typically requires specialized combustion calorimetry techniques, often involving fluorine combustion or complex thermodynamic cycles [9]. The presence of three different halogens makes this compound particularly challenging for thermochemical studies.
The standard Gibbs free energy of formation (ΔfG°) for 4-Bromo-3-chloro-5-fluoroaniline is not available in the current literature. This thermodynamic property would require either direct experimental measurement or calculation from other thermodynamic quantities using established relationships.
The compound's stability under standard conditions suggests a relatively stable thermodynamic state, but quantitative determination requires specialized experimental techniques or high-level computational methods.
Specific experimental values for the enthalpy of fusion (ΔfusH°) and enthalpy of vaporization (ΔvapH°) are not available in the literature for 4-Bromo-3-chloro-5-fluoroaniline. However, based on similar halogenated aromatic compounds, estimated values can be proposed:
These estimates are based on the compound's molecular structure, intermolecular interactions, and comparison with structurally similar compounds. The presence of multiple halogen substituents increases both values compared to unsubstituted aniline due to enhanced intermolecular forces.
Thermodynamic Property | Estimated Value | Basis |
---|---|---|
ΔfusH° | 15-25 kJ/mol | Comparison with halogenated anilines |
ΔvapH° | 50-70 kJ/mol | Boiling point correlation |
Heat Capacity (Cp) | 170-200 J/(mol·K) | Molecular complexity estimation |